(2S,4R)-4-methylpiperidine-2-carboxylic acid biological activity
(2S,4R)-4-methylpiperidine-2-carboxylic acid biological activity
An In-depth Technical Guide to the Biological Activity and Applications of (2S,4R)-4-methylpiperidine-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2S,4R)-4-methylpiperidine-2-carboxylic acid, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, stereospecific synthesis, and, most importantly, its biological significance, not as a standalone therapeutic agent, but as a crucial stereospecific building block for synthesizing pharmacologically active molecules. The narrative will focus on the rationale behind its use, the biological targets of its derivatives, and the experimental methodologies relevant to its application.
Introduction: The Strategic Importance of a Chiral Scaffold
(2S,4R)-4-methylpiperidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a piperidine (saturated six-membered heterocycle containing nitrogen) core.[1] Its structure is defined by a carboxylic acid at the 2-position and a methyl group at the 4-position, with a specific cis relative stereochemistry between them (S configuration at C2 and R at C4).
The paramount importance of this molecule lies not in its intrinsic biological activity but in its role as a chiral building block .[1] In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical for molecular recognition by biological targets like enzymes and receptors. The defined stereocenters of (2S,4R)-4-methylpiperidine-2-carboxylic acid provide a rigid, pre-organized scaffold that medicinal chemists can elaborate upon to create potent and selective drugs. Its utility is exemplified in the synthesis of complex pharmaceutical compounds where precise stereochemistry dictates therapeutic efficacy and safety.[1]
Caption: Chemical structure of (2S,4R)-4-methylpiperidine-2-carboxylic acid.
Physicochemical and Stereochemical Profile
The physical properties of a synthetic building block are critical for its handling, reaction conditions, and downstream purification processes. The stereochemistry, as discussed, is fundamental to its utility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 79199-63-6 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 449 K (decomposes) | [1] |
| Predicted LogP | 0.9 | [1] |
| Solubility (Water) | Moderate |[1] |
The stereochemical configuration of piperidine derivatives profoundly influences their biological activity. A comparison with its diastereomer, (2R,4R)-4-methylpiperidine-2-carboxylic acid, highlights the importance of the specific (2S,4R) arrangement.
Table 2: Stereoisomeric and Structural Comparisons
| Compound Name | Configuration | Key Differences & Insights | Primary Application |
|---|---|---|---|
| (2S,4R)-4-methylpiperidine-2-carboxylic acid | (2S,4R) | The cis relationship between the C2-carboxyl and C4-methyl groups creates a specific 3D conformation. This configuration is crucial for optimizing binding to certain enzymes, such as DPP-IV.[1] | Precursor for DPP-IV inhibitors (e.g., ABT-279 development).[1] |
| (2R,4R)-4-methylpiperidine-2-carboxylic acid | (2R,4R) | This is the trans diastereomer. The different spatial arrangement of substituents leads to altered hydrogen-bonding capabilities and steric profiles, making it suitable for different biological targets.[1] | Key precursor for the anticoagulant drug Argatroban.[1][4] |
Synthesis and Quality Control
Ensuring stereochemical purity is the most critical aspect of synthesizing (2S,4R)-4-methylpiperidine-2-carboxylic acid. Asymmetric synthesis is not merely a procedural step; it is a foundational requirement to produce a building block that will lead to a stereochemically pure final active pharmaceutical ingredient (API).
General Synthetic Strategy
A common and effective method for achieving the desired stereochemistry is through the asymmetric hydrogenation of a substituted pyridine or piperidine precursor using a chiral catalyst.[1] This approach leverages catalysts, often based on rhodium or ruthenium complexes with chiral ligands, to direct the addition of hydrogen across a double bond from a specific face, thereby setting the required stereocenters.
Caption: Generalized workflow for the asymmetric synthesis of the target compound.
Experimental Protocol: Stereoselective Synthesis (Conceptual)
The following protocol outlines the key steps in a representative asymmetric synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize stereochemically pure (2S,4R)-4-methylpiperidine-2-carboxylate ethyl ester, a direct precursor to the title acid.
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Step 1: Precursor Preparation
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Action: Synthesize or procure ethyl 4-methylpyridine-2-carboxylate.
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Rationale: This planar aromatic precursor contains the necessary carbon skeleton. The subsequent hydrogenation will reduce the ring and establish the two stereocenters.
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Step 2: Asymmetric Hydrogenation
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Action: Dissolve the pyridine precursor in an appropriate solvent (e.g., methanol). Add a chiral catalyst, such as a Rh(I) complex with a chiral bisphosphine ligand (e.g., a derivative of BINAP). Pressurize the reaction vessel with hydrogen gas (H₂).
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Rationale: The chiral ligand coordinates to the rhodium metal center, creating a chiral environment. The pyridine substrate binds to this complex in a specific orientation, and hydrogen is delivered to one face of the molecule, resulting in a high enantiomeric excess of the desired cis-isomer. The choice of ligand is critical for achieving high stereoselectivity.
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Step 3: Reaction Monitoring and Work-up
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Action: Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC-MS). Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
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Rationale: Filtration removes the expensive and potentially contaminating heavy metal catalyst. Evaporation isolates the crude product.
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Step 4: Purification and Chiral Analysis
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Action: Purify the resulting ethyl (2S,4R)-4-methylpiperidine-2-carboxylate by column chromatography. Crucially, analyze the stereochemical purity using a chiral HPLC or SFC (Supercritical Fluid Chromatography) method.
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Rationale: Chromatography removes any unreacted starting material and side products. Chiral chromatography is a self-validating system; it separates the desired enantiomer from any unwanted stereoisomers, providing a quantitative measure of the synthesis's success (typically reported as % enantiomeric excess or % diastereomeric excess).
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Step 5: Hydrolysis to the Carboxylic Acid
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Action: Treat the purified ester with an aqueous acid (e.g., HCl) or base (e.g., LiOH) followed by acidic workup.
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Rationale: This standard saponification or hydrolysis step cleaves the ethyl ester to yield the final carboxylic acid product, (2S,4R)-4-methylpiperidine-2-carboxylic acid.
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Biological Activity: A Tale of Two Targets
While the title compound is a building block, its structural motif is found in potent modulators of two critical therapeutic target classes: Dipeptidyl Peptidase-IV (DPP-IV) and the N-methyl-D-aspartate (NMDA) receptor.
Application in DPP-IV Inhibition
The most direct link for the (2S,4R) configuration is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV).[1]
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Target and Disease Context: DPP-IV is a serine protease that deactivates incretin hormones like GLP-1 and GIP. These hormones are crucial for glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors a cornerstone of treatment for type 2 diabetes.
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Role of (2S,4R) Configuration: Research leading to compounds like ABT-279 has shown that the (2S,4R)-4-methylpiperidine-2-carboxylic acid scaffold provides an optimal framework for binding to the active site of the DPP-IV enzyme.[1] The carboxylic acid group forms a key salt bridge interaction with a positively charged residue in the active site, while the piperidine ring and its methyl substituent occupy adjacent hydrophobic pockets. The specific cis stereochemistry ensures that these groups are positioned correctly to maximize binding affinity and, therefore, inhibitory potency.
The Piperidine-2-Carboxylic Acid Scaffold and NMDA Receptor Antagonism
The broader piperidine-2-carboxylic acid chemical class is a well-established pharmacophore for targeting the N-methyl-D-aspartate (NMDA) receptor.[5][6]
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Target and Disease Context: The NMDA receptor is a ligand-gated ion channel in the central nervous system that is crucial for synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] Antagonists that block the NMDA receptor can be neuroprotective and have therapeutic potential.[5][7]
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Mechanism of Action: Derivatives of piperidine-2-carboxylic acid often act as competitive antagonists at the NMDA receptor.[6] They are structurally similar to the endogenous co-agonist glutamate and bind to the glutamate binding site on the GluN2 subunit of the receptor.[8] By occupying this site, they prevent glutamate from binding and activating the channel, thus reducing the influx of Ca²⁺ and mitigating excitotoxic damage. A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective NMDA receptor antagonists.[5]
Caption: Competitive antagonism at the NMDA receptor by piperidine derivatives.
Conclusion and Future Outlook
(2S,4R)-4-methylpiperidine-2-carboxylic acid is a prime example of how stereochemically defined small molecules serve as foundational elements in modern drug discovery. While it does not possess significant biological activity on its own, its rigid conformation and strategically placed functional groups make it an invaluable starting point for the synthesis of highly selective and potent drugs. Its application in the development of DPP-IV inhibitors demonstrates the success of this approach. Furthermore, its core structure is part of a broader class of compounds with proven activity at the NMDA receptor, a target of high interest for neurological diseases. Future research will likely continue to leverage this and similar chiral piperidine scaffolds to design next-generation therapeutics with improved efficacy and safety profiles.
References
- (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlokU9xhJ1lRIZLVDtMiut8ssN2R7_gi4pLE4ouyJg3XCmfN9yCVk4Ah2CViDJQQLeChLAT_9hIXV1de1x66ftWCb2UTptPAApRAUok_ckT0QTVEV6ScwbQK0JT0BaD8K1y0NZwjgIUBZMvK1m_9tg0E679E160hfSSnNPZ0M78HidL5LKBU--rxHkFGX5Agh4wnPTPSY58N5mKQ==]
- (2S,4R)-4-Methylpiperidine-2-carboxylic Acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9LaeNt5TxNEBQnsmfz5rZj802iUJGuHk-ulmewU4Cri9SNe0sXrFngyuqx-W06za6rWo966cLB6tQINJMzPgo0662fgKg9jgZoOoSHTMXgbgww_CesvQaxlPKP___Is3AOBepg==]
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [URL: https://doi.org/10.1021/acs.joc.2c00862]
- (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5288786]
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid | CymitQuimica. [URL: https://www.cymitquimica.com/en/product/(2r-4r)-4-methylpiperidine-2-carboxylic-acid]
- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2S-4S-2-methylpiperidin-4-ol-35-and-hydrochloride-salt-of-2R-4R-6S-4_fig16_263435882]
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid | CAS 74892-81-2 | SCBT. [URL: https://www.scbt.com/p/2r-4r-4-methylpiperidine-2-carboxylic-acid-74892-81-2]
- Cis-2-methylpiperidine-4-carboxylic acid hydrochloride | 1807912-30-6 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/achemical/advh97ac6b08]
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f1865]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. [URL: https://patents.google.
- Structure–activity relationship of piperidine derivatives with... - ResearchGate. [URL: https://www.researchgate.net/publication/372795277_Structure-activity_relationship_of_piperidine_derivatives_with_potential_anti-inflammatory_and_antimicrobial_activities_A_molecular_docking_study]
- 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1905187/]
- Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm990422d]
- US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents. [URL: https://patents.google.
- Phencyclidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phencyclidine]
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381653/]
- 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2102149/]
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - MDPI. [URL: https://www.mdpi.com/1420-3049/17/3/2822]
- 1280726-95-5|(2R,4R)-4-Methylpiperidine-2-carboxylic acid hydrochloride - BLDpharm. [URL: https://www.bldpharm.com/products/1280726-95-5.html]
Sources
- 1. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 2. (2R,4R)-4-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 5288786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4R)-4-Methylpiperidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
